Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH
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Overview
Description
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in the development of bio-inspired materials and functional peptides. The presence of the Fmoc group aids in the protection of amino acids during the synthesis process, ensuring the integrity of the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to facilitate the sequential addition of amino acids. The Fmoc group is used to protect the amino group of the amino acids during the synthesis. The general steps include:
Attachment of the first amino acid: to the solid support.
Deprotection of the Fmoc group: using a base such as piperidine.
Coupling of the next amino acid: using coupling reagents like HBTU or DIC.
Repetition of deprotection and coupling: steps until the desired peptide sequence is obtained.
Cleavage of the peptide: from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of greener solvents and optimized reaction conditions is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using bases like piperidine.
Coupling reactions: Formation of peptide bonds using coupling reagents.
Cleavage reactions: Release of the peptide from the solid support using acids like TFA.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in DMF.
Cleavage: TFA in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence. Side products may include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of bio-inspired materials and functional nanomaterials.
Mechanism of Action
The mechanism of action of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The presence of the Psi(Me,Me)pro moiety introduces steric hindrance, which can influence the folding and stability of the resulting peptide .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me
- Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
- Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
Uniqueness
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is unique due to the specific combination of alanine and threonine residues, along with the Psi(Me,Me)pro moiety. This combination can result in distinct structural and functional properties, making it valuable for specific applications in peptide synthesis and material science .
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30)/t14-,15+,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTYMCWKCJUKDT-ZSDSOXJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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